molecular formula C24H16F5NO4 B056536 Fmoc-D-Ala-OPfp CAS No. 125043-04-1

Fmoc-D-Ala-OPfp

Cat. No. B056536
M. Wt: 477.4 g/mol
InChI Key: CJXZXBGKOSXBFR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Fmoc-D-Ala-OPfp and related compounds involves several key steps, including the protection of amino acids, activation of the carboxyl group, and coupling reactions. A common strategy for synthesizing Fmoc-protected amino acids involves the use of Fmoc chloride or Fmoc anhydride to introduce the Fmoc group to the amino acid. The OPfp (pentafluorophenyl) ester is then typically formed through the reaction of the carboxyl group of the amino acid with pentafluorophenol in the presence of a coupling agent, such as DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (Gangadhar et al., 2004).

Scientific Research Applications

Stereoselective Synthesis of O-Glycopeptides

A study detailed a method for the high-yield and stereoselective synthesis of O-glycopeptides utilizing Fmoc-AA-OPfp (where AA=Tyr or Ser). This approach involved reacting Fmoc-AA-OPfp with β-d-Glc(OAc)5 in the presence of BF3.Et2O, facilitating the direct coupling to peptide resin without isolation and purification steps. This technique is noted for its rapidity, stereoselectivity, and potential for routine synthesis of O-glycopeptides (Gangadhar, Jois, & Balasubramaniam, 2004).

Self-Assembly and Gelation of Ester-Containing Analogue

Research on the self-assembly and gelation properties of an ester-containing analogue of an Fmoc-dipeptide hydrogelator, Fmoc-Ala-Lac, demonstrated its ability to form nanostructures and gels in water without β-sheet-like amide–amide hydrogen bonding. This finding contradicts the previously thought necessity of β-sheet structures for the self-assembly of Fmoc-conjugated peptides and opens avenues for designing highly degradable self-assembling materials (Eckes et al., 2014).

Molecularly Imprinted Polymers

A study explored the adsorption properties of molecularly imprinted polymers (MIPs) using Fmoc-L-tryptophan and its analogues, including Fmoc-D-Ala-OPfp. This research contributes to understanding the specificity and affinity of MIPs towards various substrates, showing the potential for selective separation and sensing applications (Kim & Guiochon, 2005).

Photonic and Hydrogel Applications

Another study demonstrated the self-assembly of a protected amino acid, leading to the formation of needle-like crystals and spherical particles exhibiting opal-like multicolor appearance due to light scattering. This research showcases the use of Fmoc-conjugated amino acids in creating colorful surfaces and arrays with potential applications in photonic materials (Arnon et al., 2018).

On-Column Ligand Synthesis for Binding Analysis

Utilizing Fmoc-amino acid derivatives, a method was developed for on-column ligand synthesis coupled with affinity capillary electrophoresis, facilitating the estimation of binding constants between antibiotics and ligands. This technique underscores the versatility of Fmoc derivatives in analytical chemistry and drug discovery research (Azad et al., 2004).

Safety And Hazards

Fmoc-D-Ala-OPfp can cause skin irritation. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

Fmoc protected aliphatic single amino acids, including Fmoc-D-Ala-OPfp, have been shown to form various structures through self-assembly, which can be controlled by solvent variation . These structures serve as excellent bio-organic scaffolds for diverse applications, indicating promising future directions in the field .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXZXBGKOSXBFR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584970
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Ala-OPfp

CAS RN

125043-04-1
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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